3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile
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Overview
Description
3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a pyrazine ring, a triazolopyridazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrazine ring with the triazolopyridazine-azetidine intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the minimization of by-products. The process may also involve the use of advanced technologies such as microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can produce corresponding amines .
Scientific Research Applications
3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research as a CDK2 inhibitor
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In cancer research, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its activity. This leads to the disruption of the cell cycle and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolopyridazine derivatives: Compounds with similar structural features and pharmacological properties
Uniqueness
3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor makes it particularly valuable in cancer research .
Properties
IUPAC Name |
3-[methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N10/c1-27(19-15(9-20)22-7-8-23-19)14-11-28(12-14)17-5-4-16-24-25-18(29(16)26-17)13-3-2-6-21-10-13/h2-8,10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCTUBBXZDUVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C5=NC=CN=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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